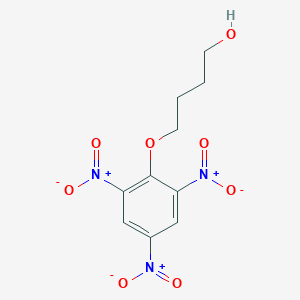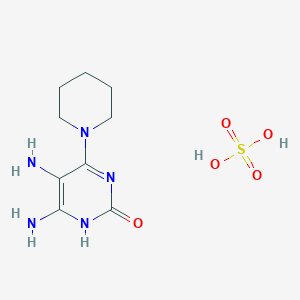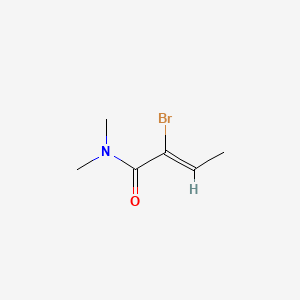![molecular formula C43H38N2O B14498027 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one CAS No. 63804-61-5](/img/structure/B14498027.png)
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one is an organic compound known for its unique structure and properties This compound is characterized by the presence of two bis(4-methylphenyl)amino groups attached to a central prop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-[bis(4-methylphenyl)amino]benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is purified through recrystallization from a suitable solvent .
Analyse Des Réactions Chimiques
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring. Common reagents for these reactions include halogens and alkylating agents.
Applications De Recherche Scientifique
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-donating properties.
Materials Science: It is studied for its potential use in the development of new materials with unique optical and electronic properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. In organic electronics, the compound acts as an electron donor, facilitating the transfer of electrons in devices like OLEDs and OPVs. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular pathways involved in these interactions are still under investigation.
Comparaison Avec Des Composés Similaires
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one can be compared with other similar compounds, such as:
1,3-Bis(4-methylphenyl)prop-2-en-1-one: This compound lacks the bis(4-methylphenyl)amino groups, resulting in different electronic and optical properties.
2-((7-{4-[bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile: This compound contains a benzothiadiazole moiety, which imparts different electronic characteristics.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
63804-61-5 |
|---|---|
Formule moléculaire |
C43H38N2O |
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
1,3-bis[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C43H38N2O/c1-31-5-18-37(19-6-31)44(38-20-7-32(2)8-21-38)41-26-13-35(14-27-41)15-30-43(46)36-16-28-42(29-17-36)45(39-22-9-33(3)10-23-39)40-24-11-34(4)12-25-40/h5-30H,1-4H3 |
Clé InChI |
HJWMSGAVQBPAMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC(=O)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


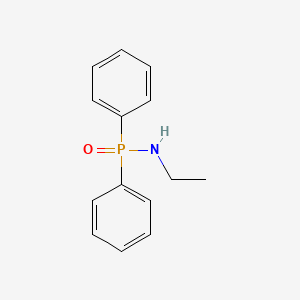
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
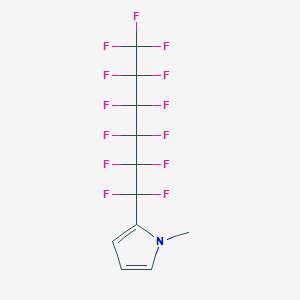
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
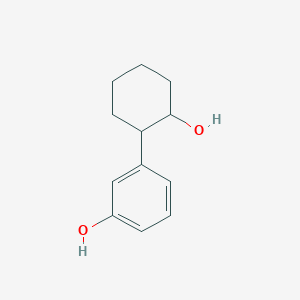

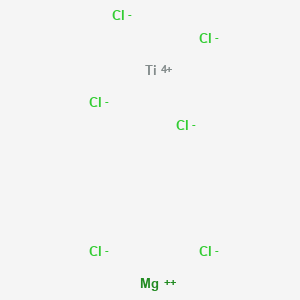
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
